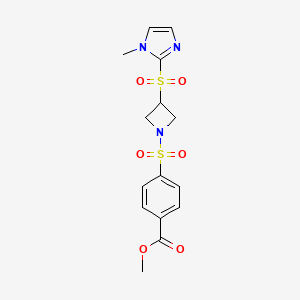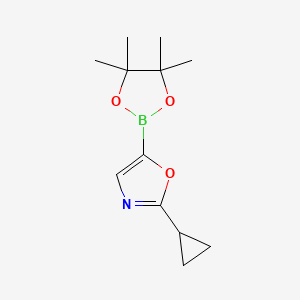
Methyl 3,4-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dinitrobenzoate is an organic compound with the molecular formula C8H6N2O6. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Mecanismo De Acción
Target of Action
Methyl 3,4-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been found to inhibit the growth of all strains of Candida albicans .
Mode of Action
Molecular modeling studies suggest that mdnb exhibits a multi-target antifungal mechanism of action in candida albicans . It’s also suggested that esters with short alkyl side chains, like MDNB, exhibit better biological activity profiles .
Biochemical Pathways
MDNB is believed to interfere with several cellular processes in Candida albicans, including the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.
Pharmacokinetics
The pharmacokinetic characteristics of MDHB, a similar compound to MDNB, include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier (BBB) and is rapidly distributed to all organs . While these properties are for MDHB, they may provide some insight into the potential pharmacokinetics of MDNB.
Result of Action
The primary result of MDNB’s action is the inhibition of Candida albicans growth . This antifungal activity makes it a potential candidate for treating infections caused by this yeast.
Action Environment
The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness. MDNB was found to be solubilized in 5% dimethyl sulfoxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3,4-dinitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is treated with a nitrating mixture, typically a combination of concentrated sulfuric acid and concentrated nitric acid. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Isolation of Product: The reaction mixture is then poured onto ice to precipitate the product, which is collected by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the nitration process is scaled up, and continuous flow reactors may be used to ensure efficient mixing and temperature control. The product is typically purified through crystallization and drying processes to achieve the desired purity.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions. For example, they can be replaced by other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Reduction: Amino derivatives of methyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,4-dinitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Analytical Chemistry: this compound is employed as a standard or reference compound in various analytical techniques.
Comparación Con Compuestos Similares
Methyl 3,5-dinitrobenzoate: Similar in structure but with nitro groups at positions 3 and 5.
Methyl 4-nitrobenzoate: Contains a single nitro group at position 4.
Methyl 2,4-dinitrobenzoate: Nitro groups at positions 2 and 4.
Comparison:
Methyl 3,4-dinitrobenzoate vs. Methyl 3,5-dinitrobenzoate: Both compounds have two nitro groups, but their positions on the benzene ring differ, leading to variations in reactivity and biological activity.
This compound vs. Methyl 4-nitrobenzoate: The presence of an additional nitro group in this compound enhances its reactivity compared to methyl 4-nitrobenzoate.
This compound vs. Methyl 2,4-dinitrobenzoate: The different positions of the nitro groups affect the electronic distribution on the benzene ring, influencing the compound’s chemical properties and reactivity.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
methyl 3,4-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAONOUHSWKDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22907-68-2 |
Source


|
| Record name | methyl 3,4-dinitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)
![(5E)-3-ethyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847799.png)


![2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2847807.png)



![4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2847812.png)
![3-({[1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2847813.png)

![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide](/img/new.no-structure.jpg)

